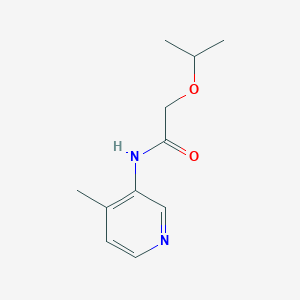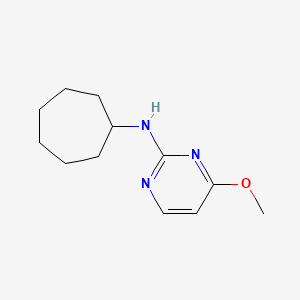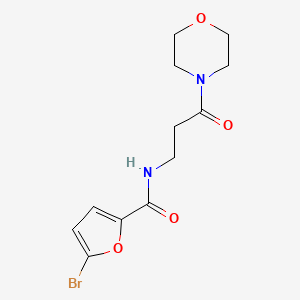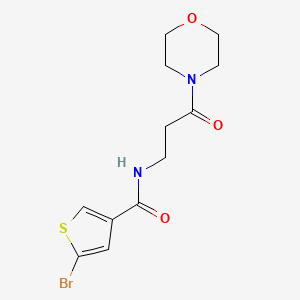
N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide is an organic compound that belongs to the class of aromatic amides. This compound features a pyridine ring substituted with a methyl group at the 4-position and an acetamide group at the 3-position. The presence of the propan-2-yloxy group attached to the acetamide moiety adds to its unique structural characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-pyridinecarboxylic acid with isopropyl chloroacetate in the presence of a base such as triethylamine. The resulting ester is then converted to the corresponding amide using ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide is unique due to its specific structural features, such as the presence of the propan-2-yloxy group and the methyl-substituted pyridine ring. These characteristics contribute to its distinct chemical reactivity and potential biological activities .
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)15-7-11(14)13-10-6-12-5-4-9(10)3/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNKWVIBJDJCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)

![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)



![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)

![N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6642401.png)
